molecular formula C27H34 B12626801 2'-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2'H-spiro[indene-2,1'-naphthalene] CAS No. 934802-09-2

2'-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2'H-spiro[indene-2,1'-naphthalene]

Cat. No.: B12626801
CAS No.: 934802-09-2
M. Wt: 358.6 g/mol
InChI Key: VIELYEHSUMOMTC-UHFFFAOYSA-N
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Description

2’-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2’H-spiro[indene-2,1’-naphthalene] is a complex organic compound characterized by its unique spiro structure. This compound features a spiro linkage between an indene and a naphthalene moiety, making it an interesting subject for research in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2’H-spiro[indene-2,1’-naphthalene] typically involves multiple steps. One common method includes the allylation of a naphthalene derivative followed by cyclization to form the spiro linkage. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2’-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2’H-spiro[indene-2,1’-naphthalene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2’H-spiro[indene-2,1’-naphthalene] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2’-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2’H-spiro[indene-2,1’-naphthalene] involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include signal transduction cascades or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2’H-spiro[indene-2,1’-naphthalene] is unique due to its spiro linkage, which imparts distinct chemical and physical properties.

Properties

CAS No.

934802-09-2

Molecular Formula

C27H34

Molecular Weight

358.6 g/mol

IUPAC Name

2-prop-2-enyl-1',3'-dipropylspiro[2H-naphthalene-1,2'-4,5,6,7-tetrahydroindene]

InChI

InChI=1S/C27H34/c1-4-11-21-19-18-20-14-7-10-17-24(20)27(21)25(12-5-2)22-15-8-9-16-23(22)26(27)13-6-3/h4,7,10,14,17-19,21H,1,5-6,8-9,11-13,15-16H2,2-3H3

InChI Key

VIELYEHSUMOMTC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2CCCCC2=C(C13C(C=CC4=CC=CC=C34)CC=C)CCC

Origin of Product

United States

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